molecular formula C30H58O5Si3 B091724 Tetrahydrocortisol, 3TMS derivative CAS No. 17563-00-7

Tetrahydrocortisol, 3TMS derivative

Cat. No.: B091724
CAS No.: 17563-00-7
M. Wt: 583 g/mol
InChI Key: GDLXXKCOAVFNSJ-WALHWGODSA-N
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Description

Tetrahydrocortisol, 3TMS derivative is a synthetic steroid compound with a complex molecular structure. It is characterized by the presence of multiple hydroxyl and trimethylsiloxy groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its specific biological activities and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrocortisol, 3TMS derivative typically involves multiple steps, starting from simpler steroid precursorsCommon reagents used in these reactions include silylating agents such as trimethylsilyl chloride and bases like pyridine to facilitate the silylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocortisol, 3TMS derivative undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group at the 20th position can be reduced to form secondary alcohols.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsiloxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce secondary alcohols.

Scientific Research Applications

Tetrahydrocortisol, 3TMS derivative is utilized in various scientific research fields:

    Chemistry: It serves as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: It is used in research on steroid metabolism and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and interactions with steroid receptors.

    Industry: It is used in the development of steroid-based pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Tetrahydrocortisol, 3TMS derivative involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The presence of hydroxyl and trimethylsiloxy groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one: This compound shares a similar steroid backbone but lacks the trimethylsiloxy groups.

    5beta-Pregnane-3alpha,17alpha,20alpha-triol: Another related compound with hydroxyl groups at different positions.

Uniqueness

Tetrahydrocortisol, 3TMS derivative is unique due to the presence of multiple trimethylsiloxy groups, which enhance its stability and modify its reactivity compared to other similar steroids. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

CAS No.

17563-00-7

Molecular Formula

C30H58O5Si3

Molecular Weight

583 g/mol

IUPAC Name

1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-trimethylsilyloxyethanone

InChI

InChI=1S/C30H58O5Si3/c1-28-16-14-22(34-37(6,7)8)18-21(28)12-13-23-24-15-17-30(32,26(31)20-33-36(3,4)5)29(24,2)19-25(27(23)28)35-38(9,10)11/h21-25,27,32H,12-20H2,1-11H3/t21-,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1

InChI Key

GDLXXKCOAVFNSJ-WALHWGODSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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